D-gluconic acid is a gluconic acid having D-configuration. It has a role as a chelator and a Penicillium metabolite. It is a conjugate acid of a D-gluconate. It is an enantiomer of a L-gluconic acid.
Commonly found in salts with sodium and calcium. Gluconic acid or gluconate is used to maintain the cation-anion balance on electrolyte solutions.
Gluconic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Gluconic acid is a natural product found in Ascochyta medicaginicola, Tricholoma robustum, and other organisms with data available.
Gluconic Acid is the carboxylic acid formed by the oxidation of the first carbon of glucose with antiseptic and chelating properties. Gluconic acid, found abundantly in plant, honey and wine, can be prepared by fungal fermentation process commercially. This agent and its derivatives can used in formulation of pharmaceuticals, cosmetics and food products as additive or buffer salts. Aqueous gluconic acid solution contains cyclic ester glucono delta lactone structure, which chelates metal ions and forms very stable complexes. In alkaline solution, this agent exhibits strong chelating activities towards anions, i.e. calcium, iron, aluminium, copper, and other heavy metals.
Gluconic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
Ammonium gluconate
CAS No.: 19222-41-4
Cat. No.: VC21030771
Molecular Formula: C6H12O7
Molecular Weight: 196.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19222-41-4 |
---|---|
Molecular Formula | C6H12O7 |
Molecular Weight | 196.16 g/mol |
IUPAC Name | (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |
Standard InChI | InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4+,5-/m1/s1 |
Standard InChI Key | RGHNJXZEOKUKBD-SQOUGZDYSA-N |
Isomeric SMILES | C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O |
SMILES | C(C(C(C(C(C(=O)O)O)O)O)O)O.N |
Canonical SMILES | C(C(C(C(C(C(=O)O)O)O)O)O)O |
Colorform | NEEDLES WHITE POWDER NEEDLES FROM ETHANOL & ETHER CRYSTALS |
Melting Point | 131 °C 113 - 118 °C |
Introduction
Chemical Identity and Structure
Ammonium gluconate, with the molecular formula C₆H₁₅NO₇ (alternatively written as C₆H₁₁O₇NH₄), is the ammonium salt of D-gluconic acid . It is identified by CAS numbers 19222-41-4 and 10361-31-6, with EINECS identifiers 233-787-6 and 242-892-5 . This compound has a molar mass of 213.19 g/mol and contains four stereocenters . Structurally, it consists of an ammonium ion (NH₄⁺) bound to a gluconate anion (C₆H₁₁O₇⁻), which features a six-carbon chain with five hydroxyl groups and one carboxylate group that provides its chelating properties .
Physical and Chemical Properties
Ammonium gluconate presents as a white crystalline solid or powder with a weak odor of ammonia . It is highly soluble in water (31.6 g/100 mL at 25°C), slightly soluble in alcohol, and practically insoluble in most organic solvents . The compound exhibits an optical rotation of +11.6° when dissolved in water and decomposes at approximately 154°C .
Table 1: Physical and Chemical Properties of Ammonium Gluconate
Property | Value |
---|---|
Molecular Formula | C₆H₁₅NO₇ |
Molar Mass | 213.19 g/mol |
Physical Appearance | White crystalline solid/powder |
Solubility in Water | 31.6 g/100 mL at 25°C |
Solubility in Alcohol | Slightly soluble |
Solubility in Organic Solvents | Practically insoluble |
Optical Rotation | +11.6° (in water) |
Melting Point | 154°C (decomposition) |
Synthesis Methods
Fermentation Method
The primary industrial method for synthesizing ammonium gluconate involves the fermentation of glucose using the fungus Aspergillus niger . In this bioprocess, glucose is first converted into gluconic acid through microbial oxidation, after which the acid is neutralized with liquid ammonia to form ammonium gluconate . The chemical equation representing this process is:
Glucose → Gluconic Acid (via Aspergillus niger) → Ammonium Gluconate (via neutralization with NH₃)
The fermentation is typically conducted under controlled conditions with pH maintained between 6.5-8.0 and temperature between 28-32°C . The process employs an air flow rate of 1-1.5 vvm and mixing speed of 150-220 r/min . When the residual sugar concentration decreases to 0.1-0.3%, the fermentation is terminated, and the product is extracted through processes like crystallization and drying .
Catalytic Oxidation Method
An alternative synthetic route involves catalytic oxidation of glucose . In this method, refined glucose (typically in 20-35% concentration) undergoes oxidation in the presence of catalysts such as palladium . The resulting gluconic acid is subsequently neutralized with liquid ammonia to produce ammonium gluconate . This process is represented by the equation:
Glucose + O₂ → Gluconic Acid (via palladium catalysis) → Ammonium Gluconate (via neutralization with NH₃)
Applications
Construction Industry Applications
In the construction industry, ammonium gluconate serves as an effective cement setting retarder . When added to concrete at a proportion of 0.05%, it delays the initial setting time by approximately 480 minutes and the final setting time by about 750 minutes . This extensive delay in setting time meets the processing requirements of various engineering constructions, making it a valuable additive in concrete formulations .
Compared to sodium gluconate (Sunmorl N 60S), which is commonly used as a concrete retarder, ammonium gluconate has a slightly lower molecular mass (213.17 g/mol versus 218.14 g/mol for sodium gluconate) . This results in a higher effective component content, allowing for a reduction in consumption by more than 2% when used as a retarder .
Other Industrial Applications
Beyond agriculture and construction, ammonium gluconate has various other applications:
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Food industry: Functions as an emulsifying agent for cheese and salad dressings
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Textile industry: Acts as a catalyst in textile printing processes
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Leather processing: Serves as a chelating or wedding agent for tannin
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Metal processing: Used in metal plating operations due to its chelating properties
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Water treatment: Functions as a corrosion inhibitor in industrial cooling water systems
Biological Activity and Mechanisms
Effects on Plant Physiology Under Salt Stress
Research on maize (Zea mays L.) seedlings under sodium chloride stress has provided insights into the biological activity of ammonium gluconate . The compound has been shown to influence ion flux in plants, likely through interactions with ion transport mechanisms in cell membranes . It also affects antioxidant enzyme activities, including catalase and peroxidase, which are crucial for plants to mitigate oxidative stress induced by salt conditions .
Additionally, ammonium gluconate impacts root system architecture, root activity, and lignin content in roots, all of which contribute to improved plant performance under stress conditions . The compound's ability to provide both NH₄⁺ ions and C₆H₁₁O₇⁻ ions appears to mediate resistance to high salt concentrations in plants through multiple physiological pathways .
Mechanisms in Industrial Applications
In construction applications, ammonium gluconate functions by forming complexes with calcium ions present in cement, thereby inhibiting the hydration process and delaying setting time . This mechanism is similar to that of other gluconates but occurs with potentially greater efficiency due to the compound's molecular structure .
As a chelating agent, ammonium gluconate forms stable complexes with various metal ions, which explains its utility in applications such as metal plating and corrosion inhibition . The glucose radical ions in the compound provide the functional groups necessary for these chelating interactions .
Comparative Analysis
Comparison with Similar Compounds
Ammonium gluconate shares similarities with several other compounds, each with distinct properties and applications:
Table 2: Comparison of Ammonium Gluconate with Similar Compounds
Compound | Molecular Formula | Key Features and Applications |
---|---|---|
Ammonium Gluconate | C₆H₁₅NO₇ | Provides both nitrogen and carbon sources; effective biostimulant; concrete retarder |
Calcium Gluconate | C₁₂H₂₂CaO₁₄ | Used for calcium supplementation in medical applications; enhances antibiotic production |
Sodium Gluconate | C₆H₁₁NaO₇ | Primary use as concrete retarder; effective chelator for metal ions |
Ammonium Acetate | C₂H₇NO₂ | Lower thermal stability compared to ammonium gluconate; used in analytical chemistry |
Magnesium Gluconate | C₁₂H₂₂MgO₁₄ | Used in nutraceuticals for magnesium supplementation |
Ammonium gluconate distinguishes itself through its dual functionality as both a nutrient source and a biostimulant . Unlike calcium gluconate, which is primarily used in medical settings, and sodium gluconate, which excels in chelating metal ions, ammonium gluconate serves as a surfactant and ammonia reservoir in various applications .
When compared to ammonium acetate, ammonium gluconate exhibits superior thermal stability, maintaining its integrity at elevated temperatures (80°C), whereas ammonium acetate decomposes under similar conditions . This property makes ammonium gluconate preferable in high-temperature reactions and processes .
Research Findings
Effects on Plant Growth Under Salt Stress
Table 3: Effects of Ammonium Gluconate on Plant Growth Parameters Under Salt Stress
Concentration (g/L) | Chlorophyll Content (mg/g) | Fresh Weight (g) |
---|---|---|
Control | 0.5 | 10 |
1.6 | 0.7 | 12 |
3.2 | 1.2 | 18 |
As shown in Table 3, the application of ammonium gluconate at a concentration of 3.2 g/L resulted in substantial improvements in chlorophyll content (140% increase) and fresh weight (80% increase) compared to the control treatment . These results indicate that ammonium gluconate at appropriate concentrations can significantly mitigate the negative effects of salt stress on plant growth and development .
Physiological Responses
Research on plants under salt stress has revealed that ammonium gluconate influences several key physiological responses:
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Enhanced antioxidant enzyme activities (e.g., catalase, peroxidase)
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Improved cell membrane stability, as indicated by reduced lipid peroxidation
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Increased lignin content in roots, potentially enhancing stress resistance
These physiological changes collectively contribute to improved salt stress resistance in plants treated with ammonium gluconate . The compound appears to function through multiple pathways, addressing various aspects of plant stress responses simultaneously .
Optimal Application Conditions
Based on experimental results, the optimal concentration of ammonium gluconate for improving salt stress resistance in crops appears to be approximately 3.2 g/L of water . At this concentration, the compound showed the most significant positive effects on germination rate, chlorophyll content, fresh weight, and other physiological parameters . Higher or lower concentrations were less effective, suggesting a concentration-dependent response mechanism .
Future Perspectives
The unique combination of properties exhibited by ammonium gluconate suggests potential for expanded applications in various fields . Future research directions might include:
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Optimization of application methods and formulations for agricultural use under different stress conditions beyond salt stress
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Development of slow-release formulations to enhance efficiency and duration of effects
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Exploration of synergistic effects with other compounds for enhanced stress protection
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Investigation of potential applications in environmental remediation, particularly for soils affected by heavy metal contamination
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Further studies on the molecular mechanisms underlying the compound's effects on plant physiology
As concerns about climate change, soil degradation, and food security continue to grow, compounds like ammonium gluconate that provide multiple benefits may become increasingly important in sustainable agricultural practices .
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